molecular formula C11H21N3O2 B1401189 (4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone CAS No. 1316227-53-8

(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone

Cat. No. B1401189
CAS RN: 1316227-53-8
M. Wt: 227.3 g/mol
InChI Key: DBNCUASLYXOQGY-UHFFFAOYSA-N
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Description

This compound is a piperazine derivative . It belongs to the class of organic compounds known as piperazine carboxylic acids, which are heterocyclic compounds containing a piperazine ring substituted by one or more carboxylic acid groups .


Molecular Structure Analysis

The linear formula of this compound is C10H22O1N3Cl1 . It’s a solid compound .

Scientific Research Applications

Synthesis and Chemical Applications

(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone and its derivatives have been a focus in synthetic organic chemistry. Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, which could be key intermediates in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011). Similarly, Tian et al. (2020) used a polymer containing a 4-methylpiperazin-1-yl unit to prepare a π-conjugated ionic polyacetylene network gel, demonstrating potential in energy storage devices (Tian et al., 2020).

Pharmaceutical and Biological Applications

This compound and its analogs have been explored for potential pharmaceutical applications. Saeedi et al. (2019) designed arylisoxazole-phenylpiperazine derivatives as selective acetylcholinesterase inhibitors, suggesting potential in treating neurodegenerative diseases (Saeedi et al., 2019). Morera et al. (2012) synthesized benzotriazol-1-yl carboxamide scaffolds, including derivatives of (4-methylpiperazin-1-yl)methanones, as inhibitors of fatty acid amide hydrolase, relevant in endocannabinoid research (Morera et al., 2012).

Antimicrobial and Antifungal Research

Nagaraj et al. (2018) synthesized triazole analogs of piperazine with (4-methylpiperazin-1-yl)methanone structures, showing significant antibacterial activity against human pathogens (Nagaraj et al., 2018). Lv et al. (2013) reported the synthesis of novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives with promising antifungal activity (Lv et al., 2013).

Safety and Hazards

This compound has been classified in the GHS category 300 < LD50 < 2000 mg/kg . It has hazard statements H315 - H319, indicating that it can cause skin irritation and serious eye irritation .

Biochemical Analysis

Biochemical Properties

(4-Methylpiperazin-1-yl)(1,4-oxazepan-6-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in inflammatory pathways, such as myeloperoxidase and cytokines like tumor necrosis factor-alpha and interleukin-1 beta . These interactions can modulate the inflammatory response, making this compound a potential candidate for anti-inflammatory therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce cell migration and the activity of polymorphonuclear cells in inflammatory conditions . Additionally, this compound can affect the production of pro-inflammatory cytokines, thereby altering the cellular response to inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of myeloperoxidase, an enzyme involved in the production of reactive oxygen species during inflammation . By inhibiting this enzyme, this compound can reduce oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable, with minimal degradation over time . Long-term exposure to this compound has been observed to maintain its anti-inflammatory effects, suggesting its potential for sustained therapeutic use.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses have been shown to reduce inflammation and pain without significant adverse effects . Higher doses may lead to toxicity and adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and effects. For example, this compound can influence the levels of metabolites involved in inflammatory pathways, thereby affecting metabolic flux and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. This compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms can help optimize the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effects on cellular processes.

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(1,4-oxazepan-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-13-3-5-14(6-4-13)11(15)10-8-12-2-7-16-9-10/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNCUASLYXOQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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